Tert-butyl 7-iodoheptanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 7-iodoheptanoate can be synthesized through the esterification of 7-iodoheptanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield . The process may include steps such as:
- Esterification of 7-iodoheptanoic acid with tert-butyl alcohol.
- Removal of water formed during the reaction using a Dean-Stark apparatus.
- Purification of the product through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 7-iodoheptanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alcoholic solutions.
Major Products Formed:
Substitution: Formation of tert-butyl 7-azidoheptanoate or tert-butyl 7-thiocyanatoheptanoate.
Reduction: Formation of 7-iodoheptanol.
Oxidation: Formation of 7-iodoheptanoic acid.
Scientific Research Applications
Tert-butyl 7-iodoheptanoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biochemical pathways and enzyme mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-iodoheptanoate involves its reactivity as an ester and an iodide. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the iodine atom can participate in substitution reactions . These reactions are mediated by various enzymes and chemical reagents, leading to the formation of different products .
Comparison with Similar Compounds
- Tert-butyl 7-bromoheptanoate
- Tert-butyl 7-chloroheptanoate
- Tert-butyl 7-fluoroheptanoate
Comparison:
- Reactivity: Tert-butyl 7-iodoheptanoate is more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts due to the weaker carbon-iodine bond .
- Applications: While all these compounds are used as intermediates in organic synthesis, this compound is preferred for reactions requiring high reactivity .
- Uniqueness: The presence of the iodine atom in this compound makes it a valuable reagent for specific synthetic transformations that are not easily achievable with other halogenated esters .
Properties
IUPAC Name |
tert-butyl 7-iodoheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJHORWRHKZWFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571539 |
Source
|
Record name | tert-Butyl 7-iodoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54005-76-4 |
Source
|
Record name | tert-Butyl 7-iodoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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